11-Methyldodecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate
Overview
Description
11-Methyldodecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate is a chemical compound with the molecular formula C30H52O3 and a molecular weight of 460.74 g/mol . It is commonly used as an antioxidant in various industrial applications, including polymers, plastics, and rubber products . The compound is known for its ability to prevent oxidative degradation, thereby extending the lifespan of materials.
Mechanism of Action
Target of Action
A structurally similar compound, octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate, has been reported to exhibit significant antagonistic activity againstCandida albicans ATCC 10231 and Aspergillus niger clinical isolate . These are common fungal pathogens, suggesting that the compound may act as an antifungal agent.
Mode of Action
It is known that octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate acts as aphenolic antioxidant . This suggests that 11-Methyldodecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate might also function as an antioxidant, neutralizing harmful free radicals and preventing oxidative damage.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its stability is reported to be high under standard ambient conditions (room temperature) . Furthermore, the production of a similar compound, Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate, was optimized at a temperature of 30 °C, agitation of 150 rpm, and pH 8 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-Methyldodecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate typically involves esterification reactions. One common method is the esterification of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid with 11-methyldodecanol under acidic conditions . The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the mixture is heated to reflux to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the esterification process . The final product is typically purified through distillation or recrystallization to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
11-Methyldodecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate undergoes several types of chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The tert-butyl groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be employed.
Major Products
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of alcohols and other reduced products.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
11-Methyldodecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate has a wide range of applications in scientific research:
Chemistry: Used as a stabilizer in polymer chemistry to prevent oxidative degradation.
Biology: Investigated for its antioxidant properties in biological systems.
Medicine: Potential use in formulations to protect active pharmaceutical ingredients from oxidation.
Industry: Widely used in the production of plastics, rubber, and other materials to enhance their durability
Comparison with Similar Compounds
Similar Compounds
- Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate
- Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate
- 3,5-Di-tert-butyl-4-hydroxybenzyl alcohol
Uniqueness
11-Methyldodecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate is unique due to its specific alkyl chain length, which provides a balance between hydrophobicity and compatibility with various polymer matrices. This makes it particularly effective as an antioxidant in a wide range of materials .
Properties
IUPAC Name |
11-methyldodecyl 3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H52O3/c1-23(2)17-15-13-11-9-10-12-14-16-20-33-27(31)19-18-24-21-25(29(3,4)5)28(32)26(22-24)30(6,7)8/h21-23,32H,9-20H2,1-8H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLGBEZPVDGIRFI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCCCCCOC(=O)CCC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H52O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
847488-62-4 | |
Record name | Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, isotridecyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0847488624 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, isotridecyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | C13-(branched)-alkyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.148.984 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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